molecular formula C7H9N5 B13299424 4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine

4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine

Cat. No.: B13299424
M. Wt: 163.18 g/mol
InChI Key: QEPQFUTYCVOCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions or in the presence of ethanol or methanol as solvents at temperatures ranging from 0°C to 78°C. The yields of the desired product can vary depending on the specific reaction conditions employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrogenated pyrazole derivatives.

Scientific Research Applications

4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(1H-pyrazol-5-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4-methyl-5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-4-6(11-12-7(4)8)5-2-3-9-10-5/h2-3H,1H3,(H,9,10)(H3,8,11,12)

InChI Key

QEPQFUTYCVOCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=NN2

Origin of Product

United States

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